molecular formula C10H6BrNO2 B1268223 1-Bromo-3-nitronaphthalene CAS No. 7499-65-2

1-Bromo-3-nitronaphthalene

Cat. No. B1268223
CAS RN: 7499-65-2
M. Wt: 252.06 g/mol
InChI Key: KXCNOTIUELQJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Bromo-3-nitronaphthalene can be synthesized through various methods, including the nitration of naphthalene derivatives. A simple and efficient synthesis approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which can then be further brominated to obtain 1-Bromo-3-nitronaphthalene. An example of such synthesis is reported by Li Gong-an, Miao Jiang-huan, and Z. Xiaopeng (2009), where 1-nitronaphthalene is produced with a high yield under mild conditions, suggesting a potential pathway for the synthesis of 1-Bromo-3-nitronaphthalene through further halogenation steps (Li Gong-an et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-nitronaphthalene has been studied through various spectroscopic techniques. A notable study by A. Alparone and V. Librando (2012) discusses the non-planar geometry of 1-nitronaphthalene, which is a related compound. Their findings suggest that the presence of substituents like bromo and nitro groups can influence the planarity and electronic distribution in naphthalene derivatives, providing insights into the structural aspects of 1-Bromo-3-nitronaphthalene (Alparone & Librando, 2012).

Chemical Reactions and Properties

1-Bromo-3-nitronaphthalene participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's reactivity has been explored in the context of forming N-naphthylpyrroles and phenanthrenes through reactions with conjugated dienes, as detailed by E. Paredes et al. (2003). These reactions demonstrate the versatility of 1-Bromo-3-nitronaphthalene in synthesizing complex aromatic compounds (Paredes et al., 2003).

Physical Properties Analysis

The physical properties of 1-Bromo-3-nitronaphthalene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not identified in the current literature search, the physical properties of related compounds suggest that 1-Bromo-3-nitronaphthalene is likely to exhibit low solubility in water and high solubility in organic solvents, consistent with its aromatic and halogenated nature.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3-nitronaphthalene, including its electrophilic and nucleophilic reaction capabilities, have been inferred from studies on related nitronaphthalenes. For instance, the photolysis and radical formation potential of 1-nitronaphthalene in atmospheric waters, as explored by M. Brigante et al. (2010), provide insights into the photochemical behavior of 1-Bromo-3-nitronaphthalene (Brigante et al., 2010). These properties are essential for understanding the environmental impact and degradation pathways of the compound.

Scientific Research Applications

1. Battery Depolarizer in Magnesium Reserve Batteries

1-Nitronaphthalene, closely related to 1-Bromo-3-nitronaphthalene, has been explored for use as a battery depolarizer in magnesium reserve batteries. It is combined with acetylene black to enhance conductivity. Its effectiveness as a cathode active material is assessed through magnesium/1-nitronaphthalene cells, discharged in various electrolytes and at different current densities. This application highlights its potential in energy storage technologies (Thirunakaran et al., 1996).

2. Photochemistry in Atmospheric Waters

1-Nitronaphthalene serves as a model for studying photosensitized reactions in atmospheric waters. Its interactions with oxygen and halides under various conditions, including laser flash photolysis, have been studied. This research is crucial for understanding the formation of radical species and singlet oxygen in the environment, which are significant in atmospheric chemistry (Brigante et al., 2010).

3. Synthesis of Medicines and Dyes

1-Nitronaphthalene is a key intermediate in the synthesis of various chemicals, including medicines, dyes, and agricultural chemicals. A simple and effective method for synthesizing 1-nitronaphthalene has been reported, highlighting its significance in the chemical industry (Gong-an et al., 2009).

4. Atmospheric Modeling and Environmental Impact

Studies on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere have been conducted. These studies are crucial for modeling atmospheric conditions and understanding the environmental impact of such compounds (Feilberg et al., 1999).

5. Glutathione Conjugation in Toxicology Studies

1-Nitronaphthalene's metabolism to electrophilic metabolites, which are then trapped as glutathione conjugates in lung and liver tissues, has been studied. This research is important for understanding the bioactivation and toxicity of nitroaromatic compounds in biological systems (Watt et al., 1999).

6. Hydrogen Sulphide Utilization

The selective reduction of 1-nitronaphthalene by hydrogen sulphide in aqueous solutions has been demonstrated. This process is significant in the petroleum industry and offers an alternative to the Claus process, potentially reducing energy expenditure (Mondal et al., 2015).

7. Electronic Spectra and Energy Transfer Studies

Research on the electronic spectra and intramolecular energy transfer in 1-nitronaphthalene has provided insights into its electronic states and luminescence behavior. This is essential for understanding the photophysical properties of nitroaromatic compounds (Mikula et al., 1972).

Safety And Hazards

When handling 1-Bromo-3-nitronaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-bromo-3-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCNOTIUELQJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324773
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-nitronaphthalene

CAS RN

7499-65-2
Record name NSC407684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-nitronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-nitronaphthalene
Reactant of Route 3
1-Bromo-3-nitronaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-nitronaphthalene
Reactant of Route 5
1-Bromo-3-nitronaphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-nitronaphthalene

Citations

For This Compound
4
Citations
WM Cumming, G Howie - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… Although 1 -iodo-3-nitronaphthalene condenses to give a small yield of the dinitrodinaphthyl, we have found that the reaction completely fails when 1 -bromo-3-nitronaphthalene is …
Number of citations: 0 pubs.rsc.org
HH Hodgson, RL Elliott - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… Deamination by the standard process described above yielded 1 -bromo-3-nitronaphthalene, which crystallised from 90% formic acid in pale yellow needles, mp 131" (Meldola, loc. cit., …
Number of citations: 0 pubs.rsc.org
Y Tsuno, M Sawada, T Fujii, Y Yukawa - Bulletin of the Chemical …, 1975 - journal.csj.jp
… I-Acetyl-3-methoxynaphthalene: 4-Bromo-2-naphthylamine (mp 71 C)****) was obtained, according to the prescription of Bergman,**) from 1-bromo-3-nitronaphthalene (mp 128– 130 C)…
Number of citations: 28 www.journal.csj.jp
L Wu - 2015 - duo.uio.no
In this study, the 1,1'-binaphthyl-4,4'-dicarboxylic acid (BNDC) linker has been synthesized by six-step synthesis route in five gram level. Meanwhile, a four-step synthesis route was also …
Number of citations: 1 www.duo.uio.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.